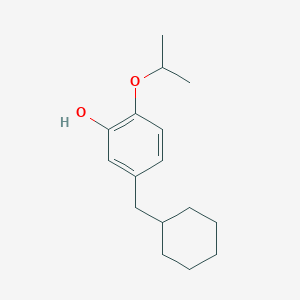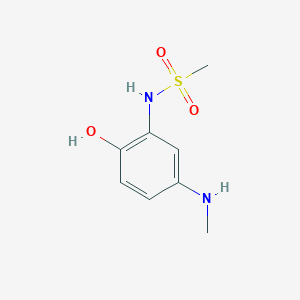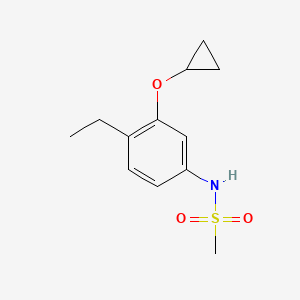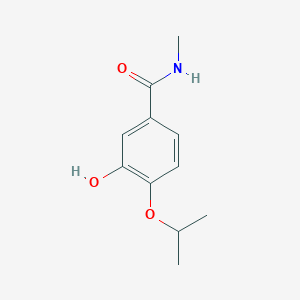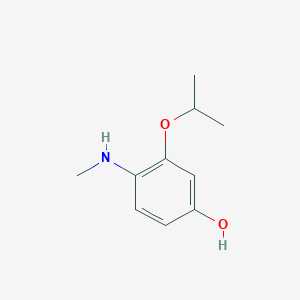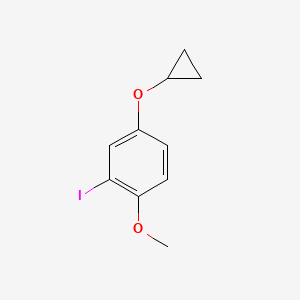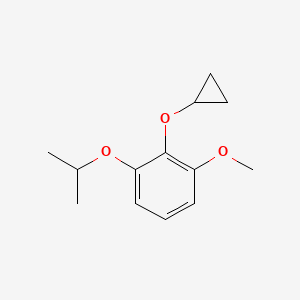
3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorinated pyridine ring attached to a propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine typically involves the following steps:
Chlorination of 4-methylpyridine: The starting material, 4-methylpyridine, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 6-chloro-4-methylpyridine.
Formation of the propan-1-amine chain: The chlorinated pyridine is then reacted with a suitable amine precursor, such as 3-bromopropan-1-amine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a piperazine ring instead of a pyridine ring.
3-(6-Methylpyridin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a chlorine atom.
(3S)-3-Amino-3-(6-chloro-4-methylpyridin-3-yl)propan-1-ol: Similar structure but with an alcohol group instead of an amine group.
Uniqueness
3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine is unique due to the presence of the chlorine atom on the pyridine ring, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
3-(6-chloro-4-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-5-9(10)12-6-8(7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
InChIキー |
XIESNDVJAPWLBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1CCCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


